6-Chloro-2-(difluoromethyl)imidazo[1,2-B]pyridazine
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Overview
Description
6-Chloro-2-(difluoromethyl)imidazo[1,2-B]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-B]pyridazine family. This compound is characterized by the presence of a chlorine atom at the 6th position and a difluoromethyl group at the 2nd position on the imidazo[1,2-B]pyridazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(difluoromethyl)imidazo[1,2-B]pyridazine typically involves the functionalization of the imidazo[1,2-B]pyridazine core. One common method includes the use of Grignard reagents for nucleophilic additions to 5-chloropyrazolo[1,5-a]pyrimidines, followed by regioselective metalations at specific positions using bases such as TMP2Zn·MgCl2·2LiCl . The reaction conditions often involve the presence or absence of BF3·OEt2 to achieve the desired regioselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and purification techniques is crucial to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(difluoromethyl)imidazo[1,2-B]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Radical Reactions: Functionalization via radical reactions has been explored, involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, bases such as TMP2Zn·MgCl2·2LiCl, and oxidizing or reducing agents. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing significant roles .
Major Products Formed
The major products formed from these reactions depend on the specific functionalization and substitution patterns. For example, substitution reactions may yield various polysubstituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
6-Chloro-2-(difluoromethyl)imidazo[1,2-B]pyridazine has several scientific research applications, including:
Medicinal Chemistry: It is explored for its potential as a scaffold in drug discovery, particularly for its activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).
Biological Research: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Industrial Applications: It is used in the synthesis of various pharmaceuticals and agrochemicals, leveraging its unique chemical properties for the development of new products.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(difluoromethyl)imidazo[1,2-B]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the precise molecular interactions and effects .
Comparison with Similar Compounds
Similar Compounds
6-Chloroimidazo[1,2-B]pyridazine: Similar in structure but lacks the difluoromethyl group.
3-Bromo-6-chloroimidazo[1,2-B]pyridazine: Contains a bromine atom at the 3rd position instead of a difluoromethyl group.
8-Chloro-6-(trifluoromethyl)imidazo[1,2-B]pyridazine: Contains a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
6-Chloro-2-(difluoromethyl)imidazo[1,2-B]pyridazine is unique due to the presence of both a chlorine atom and a difluoromethyl group, which confer distinct chemical and biological properties. These structural features contribute to its potential as a versatile scaffold in medicinal chemistry and pharmaceutical research .
Properties
Molecular Formula |
C7H4ClF2N3 |
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Molecular Weight |
203.57 g/mol |
IUPAC Name |
6-chloro-2-(difluoromethyl)imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C7H4ClF2N3/c8-5-1-2-6-11-4(7(9)10)3-13(6)12-5/h1-3,7H |
InChI Key |
NBKBUEXYJPZPKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN2C1=NC(=C2)C(F)F)Cl |
Origin of Product |
United States |
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